8-(3,4-dimethoxyphenethyl)-3-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
The compound is a complex organic molecule. It contains a phenethyl group, which is a seven-carbon chain consisting of a benzene ring and a two-carbon chain . The phenethyl group is substituted with two methoxy groups, which are oxygen-bound methyl groups .
Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple functional groups, including the phenethyl group, the methoxy groups, and the imidazo-purine ring .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The presence of multiple functional groups could allow for a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the methoxy groups could influence its solubility, while the imidazo-purine ring could influence its stability .Scientific Research Applications
Synthesis and Pharmacological Evaluation
- Anxiolytic and Antidepressant Potential : A study on the synthesis and pharmacological evaluation of imidazo[2,1-f]purine-2,4-dione derivatives demonstrated that some compounds exerted anxiolytic-like activity, while others showed antidepressant-like effects in animal models, suggesting their potential for treating anxiety and depression disorders (Zagórska et al., 2009).
Structure-Activity Relationships
- Serotonin and Dopamine Receptor Affinity : Further research on the structure-activity relationships of arylpiperazinylalkyl purine-2,4-diones revealed a range of compounds with high affinity for serotoninergic and dopaminergic receptors. These findings underscore the importance of the purine-2,4-dione nucleus in developing potential therapeutics for psychiatric disorders (Zagórska et al., 2015).
Receptor Affinity and Enzyme Activity
- Phosphodiesterase Inhibitors : Another study focused on the receptor affinity and phosphodiesterase activity of imidazo- and pyrimidino[2,1-f]purines, identifying compounds with promising pharmacological profiles for further research into mental health treatment options (Zagórska et al., 2016).
Antiviral Activity
- Nucleoside and Nucleotide Analogues : Research into imidazo[1,2-a]-s-triazine derivatives highlighted their moderate activity against certain viruses, demonstrating the versatility of imidazo[2,1-f]purine derivatives in various therapeutic areas, including antiviral research (Kim et al., 1978).
Future Directions
properties
IUPAC Name |
6-[2-(3,4-dimethoxyphenyl)ethyl]-4,7,8-trimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N5O4/c1-14(2)13-28-22(30)20-21(26(5)24(28)31)25-23-27(15(3)16(4)29(20)23)11-10-17-8-9-18(32-6)19(12-17)33-7/h8-9,12,14H,10-11,13H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFWBEVZTYLBUMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CCC4=CC(=C(C=C4)OC)OC)N(C(=O)N(C3=O)CC(C)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(3,4-dimethoxyphenethyl)-3-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione |
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